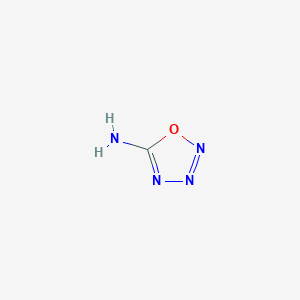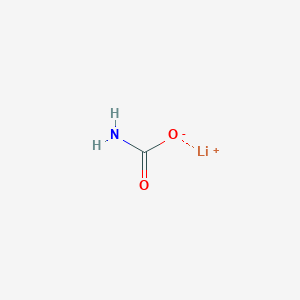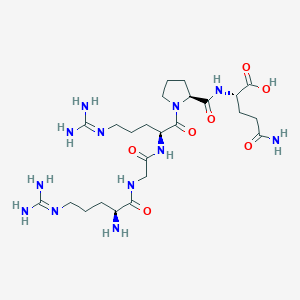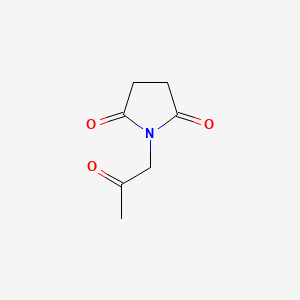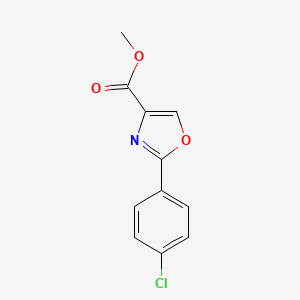
4,4'-((1Z,1'E)-quinoline-2,4-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline)
描述
“4,4’-((1Z,1’E)-quinoline-2,4-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline)” is a derivative of 9,10-distyrylanthracene (DSA) and is used in the preparation of fluorescent nanoparticles . These nanoparticles have been shown to exhibit intense fluorescence emission, good anti-photobleaching properties, as well as excellent stability and biocompatibility .
Synthesis Analysis
The synthesis of “4,4’-((1Z,1’E)-quinoline-2,4-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline)” involves the full N,N-methylation of 4,4’-methylenedianiline (MDA) with dimethyl carbonate (DMC). The yield of the major product reached as high as 97% over NaY catalyst at 190°C for 6 hours .作用机制
The mechanism of action of the compound is not fully understood, but it is believed to involve interactions with electron-rich molecules such as DNA and proteins. The compound may also act as a photosensitizer, generating reactive oxygen species upon exposure to light.
Biochemical and Physiological Effects
The biochemical and physiological effects of the compound are not well characterized. However, its fluorescence properties suggest that it may be useful for imaging biological systems. Additionally, its potential interactions with DNA and proteins may have implications for drug development and cancer research.
实验室实验的优点和局限性
One advantage of using the compound in lab experiments is its strong fluorescence properties, which allow for easy detection and imaging. However, the compound's potential interactions with other molecules may complicate its use in certain experiments. Additionally, its complex synthesis method may limit its availability for widespread use.
未来方向
There are several potential future directions for research on '4,4'-((1Z,1'E)-quinoline-2,4-diylbis(ethene-2,1-diyl))bis(N,N-dimethylaniline)'. One area of interest is the development of new fluorescent sensors and imaging agents based on the compound. Additionally, further investigation into the compound's interactions with DNA and proteins may lead to new insights into drug development and cancer research. Finally, research into the compound's potential applications in OLEDs and OPVs may lead to the development of more efficient and cost-effective organic electronic devices.
科学研究应用
The compound has potential applications in scientific research, particularly in the field of organic electronics. It has been shown to exhibit strong fluorescence properties, making it useful for the development of fluorescent sensors and imaging agents. Additionally, the compound has been investigated for its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
属性
IUPAC Name |
4-[(Z)-2-[2-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]quinolin-4-yl]ethenyl]-N,N-dimethylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3/c1-31(2)26-17-11-22(12-18-26)9-15-24-21-25(30-29-8-6-5-7-28(24)29)16-10-23-13-19-27(20-14-23)32(3)4/h5-21H,1-4H3/b15-9-,16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZURQWLRUTRQE-CKOAPEAFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC(=NC3=CC=CC=C32)C=CC4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\C2=CC(=NC3=CC=CC=C32)/C=C/C4=CC=C(C=C4)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420863 | |
| Record name | F0125-1827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
30506-92-4 | |
| Record name | NSC268797 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=268797 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | F0125-1827 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



